N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-9(8-22-2)19-7-10(3-14(19)20)15(21)18-13-5-11(16)4-12(17)6-13/h4-6,9-10H,3,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWATKIFDPYKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the carboxamide group, and functionalization with the 3,5-difluorophenyl and 1-methoxypropan-2-yl groups. Common reagents and conditions used in these reactions may include:
Formation of Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Carboxamide Group: This can be achieved through the reaction of the pyrrolidine intermediate with an amine or amide reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-
Biological Activity
N-(3,5-difluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Substituents : The presence of a difluorophenyl group and a methoxypropan-2-yl moiety contributes to its unique properties.
- Functional Groups : The oxopyrrolidine and carboxamide functionalities are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain signaling pathways.
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| Compound A | 4.15 μM | 0.042 μM | 99 |
| Compound B | 6.10 μM | 0.053 μM | 81 |
These findings suggest that this compound could potentially serve as a selective COX-2 inhibitor, reducing side effects associated with non-selective NSAIDs .
Anticancer Activity
Preliminary studies have indicated that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through the modulation of various signaling pathways involved in cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes, particularly COX enzymes.
- Cell Signaling Modulation : It may alter signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.
Study 1: In Vivo Efficacy
A study conducted on mice demonstrated that the administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. The compound was administered at varying doses, with optimal results observed at a dosage of 10 mg/kg body weight.
Study 2: Cellular Assays
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 5 μM. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating the activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
